![molecular formula C7H16N2O2 B2733735 [3-(Propan-2-yloxy)propyl]urea CAS No. 747410-96-4](/img/structure/B2733735.png)
[3-(Propan-2-yloxy)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “[3-(Propan-2-yloxy)propyl]urea” involves several bonds. A related compound, 1-benzyl-3-[3-(propan-2-yloxy)propyl]urea, contains 40 bonds in total, including 18 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 aliphatic ether .Wissenschaftliche Forschungsanwendungen
Urease Inhibitors for Medical Applications
"[3-(Propan-2-yloxy)propyl]urea" derivatives are studied for their urease inhibitory effects, particularly in medical settings for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid for urinary tract infections, its severe side effects underscore the need for exploring alternative urease inhibitors with better safety profiles. Recent patents suggest herbal extracts as potential sources of polyphenolic urease inhibitors, offering complementary or alternative therapeutic options with possibly fewer restrictions for market introduction (Kosikowska & Berlicki, 2011).
Urea Biosensors for Detecting Urea Concentrations
Advancements in biosensors for urea detection highlight the use of urea derivatives in creating bioreceptor elements with long-lasting activity. These biosensors utilize various nanoparticles and conducting polymers for enzyme immobilization, offering precise detection of urea concentrations across different fields, such as fisheries, dairy, and agriculture. This innovative approach provides cumulative and comprehensive insights into urea biosensors, presenting new avenues for research in biosensor technology (Botewad et al., 2021).
Urea in Drug Design
The unique hydrogen-binding capabilities of ureas make them crucial in drug design, facilitating drug-target interactions. Research on various urea derivatives as modulators of biological targets underlines the significance of the urea moiety in medicinal chemistry. These findings advocate for the continuous exploration of urea derivatives in developing new pharmacotherapeutic agents, emphasizing their role in enhancing the selectivity, stability, and pharmacokinetic profiles of lead molecules (Jagtap et al., 2017).
Urea as a Hydrogen Carrier
The exploration of urea as a potential hydrogen carrier for fuel cells presents a sustainable solution for long-term energy supply. Urea's non-toxic, stable nature, alongside its widespread availability and ease of transport and storage, positions it as a viable candidate for rapid implementation in hydrogen fuel applications. This approach could significantly contribute to sustainable hydrogen supply strategies, aligning with global energy sustainability goals (Rollinson et al., 2011).
Eigenschaften
IUPAC Name |
3-propan-2-yloxypropylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-6(2)11-5-3-4-9-7(8)10/h6H,3-5H2,1-2H3,(H3,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEFBWTWUVKRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3Z)-7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2733652.png)
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2733653.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide](/img/structure/B2733657.png)
![(E)-4-(Dimethylamino)-N-[(3-oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-enamide](/img/structure/B2733658.png)
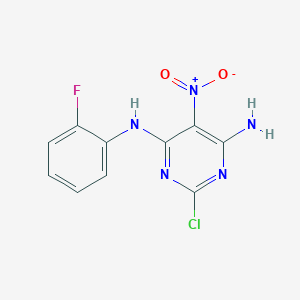

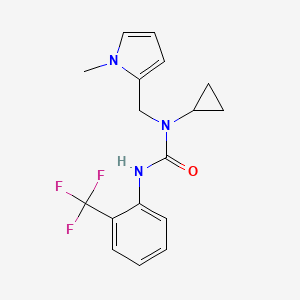
![Ethyl 6-{[(4-fluoro-3-methylphenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2733662.png)
propylamine](/img/structure/B2733666.png)
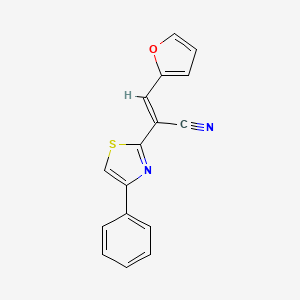
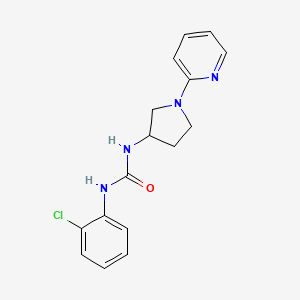
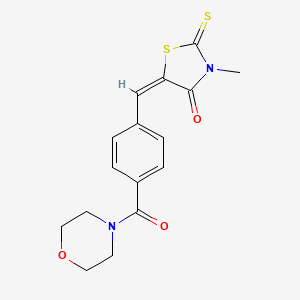
![1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2733672.png)

